molecular formula C13H11NO3 B8653603 6-Ethyl-4-hydroxy-7-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile CAS No. 58138-51-5

6-Ethyl-4-hydroxy-7-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile

Cat. No. B8653603
CAS RN: 58138-51-5
M. Wt: 229.23 g/mol
InChI Key: HCZGASDZUXBEAK-UHFFFAOYSA-N
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Patent
US04032544

Procedure details

2-Acetoxy-5-ethyl-4-methylbenzoyl chloride (11.5 g) in dry ether (75 ml) was added slowly to a stirred, refluxing suspension of the sodium salt of ethyl cyanoacetate [prepared from ethyl cyanoacetate (14.97 g) and a 60% suspension of sodium hydride in mineral oil (5.00 g)] in dry ether (275 ml). Refluxing was continued for 18 hours, the mixture cooled and poured into water (500 ml) containing 2.5N sodium hydroxide (30 ml). The alkaline phase was separated, washed with ether (× 3), acidified with 12N hydrochloric acid and filtered. Recrystallisation from ethanol-dilute hydrochloric acid gave 3-cyano-6-ethyl-4-hydroxy-7-methyl coumarin, m.p. 224°-226° C. (Found; C, 68.22; H, 5.01; N, 5.64; C13H11NO3 requires; C, 68.11; H, 4.84; N, 6.11.)
Name
Quantity
275 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
2-Acetoxy-5-ethyl-4-methylbenzoyl chloride
Quantity
11.5 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
14.97 g
Type
reactant
Reaction Step Five
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
oil
Quantity
5 g
Type
reactant
Reaction Step Eight
Quantity
30 mL
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:13]=[C:12]([CH3:14])[C:11]([CH2:15][CH3:16])=[CH:10][C:6]=1[C:7](Cl)=[O:8])(=[O:3])[CH3:2].[Na].[C:18](CC(OCC)=O)#[N:19].[H-].[Na+].[OH-].[Na+]>CCOCC.O>[C:18]([C:2]1[C:1](=[O:3])[O:4][C:5]2[C:6]([C:7]=1[OH:8])=[CH:10][C:11]([CH2:15][CH3:16])=[C:12]([CH3:14])[CH:13]=2)#[N:19] |f:3.4,5.6,^1:16|

Inputs

Step One
Name
Quantity
275 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Three
Name
2-Acetoxy-5-ethyl-4-methylbenzoyl chloride
Quantity
11.5 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=O)Cl)C=C(C(=C1)C)CC
Name
Quantity
75 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Five
Name
Quantity
14.97 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Six
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Eight
Name
oil
Quantity
5 g
Type
reactant
Smiles
Step Nine
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled
CUSTOM
Type
CUSTOM
Details
The alkaline phase was separated
WASH
Type
WASH
Details
washed with ether (× 3)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethanol-dilute hydrochloric acid

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#N)C=1C(OC2=CC(=C(C=C2C1O)CC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.